3-Iodo-8-methoxyquinoline-6-carboxylic acid
Description
BenchChem offers high-quality 3-Iodo-8-methoxyquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-8-methoxyquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H8INO3 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
3-iodo-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
DYJUFFLDCAWNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)I |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Scaffolds in Antiviral Discovery: The Role of 3-Iodo-8-methoxyquinoline-6-carboxylic Acid
Topic: Applications of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
In the landscape of modern antiviral discovery, particularly for Respiratory Syncytial Virus (RSV) and Paramyxoviridae targets, the quinoline core remains a "privileged structure" due to its ability to engage in π-π stacking interactions with viral fusion proteins and polymerase co-factors.
3-Iodo-8-methoxyquinoline-6-carboxylic acid (CAS: 2721374-10-1) represents a high-value, orthogonal building block designed for Divergent-Oriented Synthesis (DOS) . Its tri-functional nature allows medicinal chemists to independently modulate three critical pharmacophoric vectors:
-
C3-Iodo Position: A reactive handle for Palladium-catalyzed cross-coupling to introduce "warhead" heteroaromatics.
-
C6-Carboxylic Acid: An "anchor" point for amide coupling to solubilizing tails or H-bond donors.
-
C8-Methoxy Group: A metabolic blocker that shields the quinoline core from oxidative clearance while influencing the electronic character of the ring system.
Structural Logic & Pharmacophore Mapping
To use this compound effectively, one must understand the "why" behind its substitution pattern. This is not a random intermediate; it is a precision-engineered scaffold.
The C8-Methoxy "Metabolic Shield"
Unsubstituted quinolines are prone to rapid oxidation at the C8 position by Cytochrome P450 enzymes (specifically CYP3A4). The introduction of the 8-methoxy group serves a dual purpose:
-
Metabolic Stability: It sterically and electronically blocks the C8 site, significantly extending the half-life (
) of the final drug candidate. -
Conformational Locking: The methoxy group can induce a preferred conformation through steric repulsion with peri-hydrogens, pre-organizing the molecule for binding into the hydrophobic pockets of viral proteins (e.g., the RSV F-protein central cavity).
The C3 vs. C6 Orthogonality
The molecule is designed for Late-Stage Functionalization (LSF) . The C3-Iodo bond is stable to standard amide coupling conditions used at C6. Conversely, the C6-Acid is stable to many cross-coupling conditions used at C3 (provided the acid is protected or the conditions are mild). This orthogonality allows for the parallel synthesis of libraries.
Primary Application: RSV Fusion (F) Inhibitor Synthesis[1]
The most documented application of this scaffold lies in the development of RSV Fusion Inhibitors . These small molecules bind to the metastable prefusion conformation of the RSV F protein, preventing the structural rearrangements required for the virus to fuse with the host cell membrane.
Mechanism of Action Context[2][3][4]
-
Target: Central cavity of the RSV F-protein trimer.
-
Binding Mode: The flat quinoline core intercalates between hydrophobic residues (Phe, Tyr). The C3-substituent (added via Suzuki coupling) extends into a sub-pocket to gain specificity, while the C6-amide tail interacts with solvent-exposed regions to improve solubility and oral bioavailability.
Experimental Protocols
The following protocols describe the standard workflow for utilizing this scaffold. These are generalized "best practice" methodologies adapted from high-impact medicinal chemistry campaigns (e.g., Janssen, Enanta).
Protocol A: C6-Amidation (The "Anchor" Step)
Purpose: To attach the solubilizing amine tail while preserving the C3-Iodo handle.
Reagents:
-
Substrate: 3-Iodo-8-methoxyquinoline-6-carboxylic acid (1.0 equiv)
-
Amine Partner:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base, 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes. Self-Validation: The solution should turn slightly yellow/orange, indicating active ester formation.
-
Addition: Add the amine partner dropwise.
-
Reaction: Stir at RT for 4-16 hours. Monitor via LC-MS. The Iodine atom is stable under these conditions; ensure no de-iodination occurs (check mass spectrum for M-I peak).
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. Dry over . -
Yield Target: >85%.
Protocol B: C3-Suzuki Coupling (The "Diversity" Step)
Purpose: To install the heteroaromatic "warhead" at the C3 position.
Reagents:
-
Substrate: C6-Amide product from Protocol A (1.0 equiv)
-
Boronic Acid/Ester:
or (1.5 equiv) -
Catalyst:
(0.05 equiv) - Chosen for robustness with N-heterocycles. -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inertion: Charge reaction vessel with Substrate, Boronic acid, and Catalyst. Cycle Vacuum/
three times. Critical: Oxygen presence will cause homocoupling or de-iodination. -
Solvation: Add degassed Dioxane and aqueous Base.
-
Heating: Heat to 90°C for 2-4 hours.
-
Scavenging: If Pd residues remain, treat with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary: Comparative Reactivity
| Reaction Site | Functional Group | Preferred Transformation | Critical Constraints |
| C3 | Iodide ( | Suzuki-Miyaura, Sonogashira | Sensitive to Pd-poisoning by free amines; requires inert atmosphere. |
| C6 | Carboxylic Acid ( | Amide Coupling (HATU/EDC) | Avoid |
| C8 | Methoxy ( | Demethylation (optional) | Can be cleaved with |
Visualization of Synthetic Logic
The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single scaffold generates a library of potential antiviral candidates.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Iodo and C6-Carboxyl groups to generate diverse antiviral libraries.
References
-
Janssen Sciences Ireland UC. (2021). Substituted Quinoline Derivatives as RSV Inhibitors. WO2021214136.[1] World Intellectual Property Organization. [Link][1]
-
Enanta Pharmaceuticals / Curadev. (2022). Heterocyclic compounds as anti-viral agents. US Patent App. 2022/0119398 A1. U.S. Patent and Trademark Office. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 156213339 (Methyl 3-iodo-8-methoxyquinoline-6-carboxylate). PubChem. [Link]
Sources
The Ascendancy of 8-Methoxyquinoline Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Elegance of a Privileged Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. These "privileged scaffolds" possess the inherent ability to interact with a multitude of biological targets, offering a fertile ground for the development of novel therapeutic agents. The quinoline ring system, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, with a rich history in drug discovery.[1] Within this class, the 8-methoxyquinoline core has garnered significant attention, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the 8-methoxyquinoline scaffold, from its synthesis and physicochemical properties to its multifaceted applications in oncology, infectious diseases, and neuroprotection. We will delve into the causality behind experimental choices, present detailed protocols, and illuminate the molecular mechanisms that underpin its therapeutic potential.
I. The 8-Methoxyquinoline Core: Physicochemical Properties and Synthetic Strategies
The 8-methoxyquinoline scaffold is characterized by a quinoline ring with a methoxy group (-OCH₃) at the C8 position. This substitution pattern significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | White to orange to green powder or crystal | [3] |
| Water Solubility | Slightly soluble | [3] |
| CAS Number | 938-33-0 | [2] |
The introduction of the 8-methoxy group can alter the molecule's lipophilicity and hydrogen bonding capacity compared to its parent, 8-hydroxyquinoline, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.
Synthetic Approach: From Hydroxy to Methoxy
A common and efficient method for the synthesis of 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline precursor. This straightforward nucleophilic substitution reaction provides a high yield of the desired product.
Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline from 2-Chloro-8-hydroxyquinoline
This protocol serves as a representative example of the methylation of an 8-hydroxyquinoline derivative.[4]
Materials:
-
2-Chloro-8-hydroxyquinoline
-
Acetone (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-Chloro-8-hydroxyquinoline (0.19 g, 1.1 mmol) in 5 ml of acetone in a round-bottom flask, add potassium carbonate (0.35 g, 2.50 mmol) at room temperature.
-
Stir the solution under a dry nitrogen atmosphere for 30 minutes.
-
Slowly add methyl iodide (0.37 ml, 2.50 mmol) to the solution over 5 minutes using a dropping funnel.
-
Continue stirring the solution overnight at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 7.5 ml of water to the residue and extract the mixture with dichloromethane.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2-chloro-8-methoxyquinoline.
Rationale for Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of methyl iodide and to ensure the efficiency of the reaction.
-
Potassium Carbonate: A mild base is required to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic phenoxide ion, which then attacks the methyl iodide.
-
Inert Atmosphere (Nitrogen): An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
II. Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
The dysregulation of cellular signaling pathways is a hallmark of cancer.[1] The PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway is a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1][5][6][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][5][6][7]
A notable example of an 8-methoxyquinoline derivative with potent anticancer activity is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC).[2] This compound has been shown to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) and induce apoptosis by inhibiting the expression of proteins in the PI3K/Akt/mTOR signaling pathway.[2][8]
Mechanism of Action: Inhibition of a Key Oncogenic Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.[1] Activated Akt then phosphorylates a number of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.[9] By inhibiting the expression of key proteins in this pathway, 8-methoxyquinoline derivatives like MMNC can effectively halt the uncontrolled growth of cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-methoxyquinoline derivatives.
Quantitative Data: Anticancer Activity of an 8-Methoxyquinoline Derivative
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MMNC | HCT116 (Colorectal) | 0.33 | [10] |
| MMNC | Caco-2 (Colorectal) | 0.51 | [2] |
Experimental Workflow: Validating Mechanism of Action via Western Blotting
To confirm the inhibition of the PI3K/Akt/mTOR pathway by an 8-methoxyquinoline derivative, Western blotting is the gold-standard technique. This method allows for the quantification of the expression levels of key proteins in the pathway.
Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins [5][6]
Materials:
-
Cancer cells (e.g., HCT116)
-
8-methoxyquinoline derivative (e.g., MMNC)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
Polyvinylidene fluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat dried milk in PBST)
-
Primary antibodies (anti-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) kit
-
Gel imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the 8-methoxyquinoline derivative at various concentrations for a specified time. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA method.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against the target proteins (PI3K, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL kit and a gel imaging system.
Causality in the Protocol:
-
Equal Protein Loading: Ensuring equal protein loading is critical for accurate comparison of protein expression levels between different treatment groups.
-
Blocking: This step is essential to minimize background noise and ensure that the antibodies only bind to their specific targets.
-
Phospho-specific Antibodies: The use of antibodies that recognize the phosphorylated (active) forms of proteins like Akt and mTOR is crucial for determining the activation status of the pathway.
Caption: Experimental workflow for Western blot analysis.
III. Antimicrobial and Antiviral Potential
The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents. 8-methoxyquinoline and its derivatives have demonstrated promising activity against a range of pathogens.
Antimicrobial Mechanism: Disruption of Metal Homeostasis
The primary antimicrobial mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, such as Mn²⁺, Zn²⁺, and Cu²⁺.[11][12] This chelation disrupts the delicate metal homeostasis within bacterial cells, leading to the inhibition of key metabolic enzymes and ultimately, cell death.[11][12] The methoxy group at the 8-position can modulate this chelating ability and the overall lipophilicity of the molecule, influencing its uptake and activity in different bacterial species.
Quantitative Data: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline and some of its derivatives against various microorganisms, providing a comparative context for the potential of the 8-substituted quinoline scaffold.
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | S. aureus | 3.44 - 13.78 | [13] |
| 8-Hydroxyquinoline | C. albicans | 13.78 | [13] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | A. hydrophila | 5.26 | [14] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | L. monocytogenes | 5.57 | [14] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [15] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [15] |
Antiviral Activity: An Emerging Frontier
Quinoline derivatives have also shown potential as antiviral agents against a variety of viruses, including Zika virus, enterovirus, and herpes virus.[16] The mechanism of antiviral action can be diverse, ranging from blocking viral entry into host cells to inhibiting viral replication and release.[17] For instance, some quinoline derivatives have been found to inhibit viral RNA and protein synthesis by targeting viral proteins like the 2C protein.[16] While the specific antiviral mechanisms of 8-methoxyquinoline derivatives are still under active investigation, the broader quinoline class shows significant promise.
Quantitative Data: Antiviral Activity of Quinoline Derivatives
| Compound | Virus | EC₅₀ (µM) | Reference |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | 3.03 | [18] |
| Quinolone derivative 17 | Dengue Virus Type 2 (DENV-2) | 3.9 | [19] |
| Quinolone derivative 18 | Dengue Virus Type 2 (DENV-2) | 9.2 | [19] |
IV. Neuroprotection: A Role in Combating Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of proteins, oxidative stress, and dyshomeostasis of metal ions.[20] 8-Hydroxyquinoline derivatives have emerged as promising therapeutic candidates due to their ability to chelate metal ions and mitigate oxidative stress.[21] The 8-methoxyquinoline scaffold, by virtue of its structural similarity and modified physicochemical properties, is also being explored for its neuroprotective potential.
The neuroprotective effects of these compounds are often attributed to their ability to bind and redistribute metal ions like copper, zinc, and iron, which are implicated in protein aggregation and the generation of reactive oxygen species.[21] By modulating metal ion homeostasis, these compounds can potentially prevent the formation of toxic protein aggregates and reduce oxidative damage in the brain.
V. Conclusion and Future Perspectives
The 8-methoxyquinoline scaffold represents a versatile and highly promising platform in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, with significant potential in the development of novel anticancer, antimicrobial, and neuroprotective agents. The ability of these compounds to modulate key cellular processes, such as the PI3K/Akt/mTOR signaling pathway and metal ion homeostasis, underscores their therapeutic relevance.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the 8-methoxyquinoline ring is needed to optimize potency and selectivity for specific biological targets.
-
Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions of 8-methoxyquinoline derivatives with their targets will be crucial for rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies are required to assess the drug-like properties and safety profiles of promising lead compounds.
-
Exploration of New Therapeutic Areas: The broad biological activity of the 8-methoxyquinoline scaffold suggests that its potential may extend to other disease areas not yet fully explored.
VI. References
-
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available from: [Link]
-
1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Available from: [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Available from: [Link]
-
Synthesis of Quinoline Analogues. Cardinal Scholar. Available from: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: [Link]
-
PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... ResearchGate. Available from: [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available from: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. Available from: [Link]
-
The PI3K/Akt/mTOR signaling pathway. Stimulation of this.... ResearchGate. Available from: [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available from: [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Available from: [Link]
-
Schematic diagram of the PI3K/Akt/mTOR signaling pathway by Figdraw.. ResearchGate. Available from: [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Semantic Scholar. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available from: [Link]
-
(PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. Available from: [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate. Available from: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available from: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available from: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]
-
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Available from: [Link]
-
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. Available from: [Link]
-
(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available from: [Link]
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. Available from: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available from: [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available from: [Link]
-
Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. Available from: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]
-
8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. Available from: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]
-
Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PubMed. Available from: [Link]
-
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PubMed. Available from: [Link]
-
Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters. EBSCO. Available from: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available from: [Link]
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. Available from: [Link]
-
Antiviral Agents – Benzazine Derivatives. Available from: [Link]
-
Quinine. Wikipedia. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cardinalscholar.bsu.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections | MDPI [mdpi.com]
- 12. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 18. mdpi.com [mdpi.com]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of 3-Iodoquinoline Derivatives
This guide provides a comprehensive technical overview of 3-iodoquinoline derivatives, a promising class of heterocyclic compounds with significant therapeutic potential. We will delve into their synthesis, multifaceted mechanisms of action, and diverse applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the unique properties of these molecules.
Introduction: The Quinoline Scaffold and the Impact of 3-Iodo Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are the core of numerous approved drugs, demonstrating a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The introduction of a halogen atom, particularly iodine, at the 3-position of the quinoline ring, imparts unique physicochemical and biological properties. The iodine atom can act as a powerful electron-withdrawing group, influence the molecule's lipophilicity, and participate in halogen bonding, all of which can significantly modulate the compound's interaction with biological targets.[5]
Synthetic Strategies for 3-Iodoquinoline Derivatives
The synthesis of 3-iodoquinoline derivatives can be achieved through various organic chemistry methodologies. A notable approach is the regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions, which yields highly substituted 3-iodoquinolines.[6] This method is advantageous for its high regioselectivity and the potential for further functionalization of the resulting 3-iodoquinolines through various coupling reactions.[6]
Another versatile method is the one-pot, three-component Doebner synthesis, which utilizes an iodo-aniline, pyruvic acid, and a phenyl-substituted aldehyde with trifluoroacetic acid as a catalyst.[1][7] This approach is lauded for its rapid reaction times, cost-effective catalyst, high product yields, and straightforward purification procedures.[1][7]
Experimental Protocol: Synthesis of a 6-Iodo-substituted Carboxy-quinoline Derivative
This protocol is adapted from a one-pot, three-component method.[1][7]
Materials:
-
Iodo-aniline
-
Pyruvic acid
-
Substituted phenyl aldehyde
-
Trifluoroacetic acid (TFA)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve iodo-aniline (1 equivalent), pyruvic acid (1 equivalent), and the desired substituted phenyl aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent, such as acetic acid.
-
Characterize the final product using FT-IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.
Therapeutic Applications of 3-Iodoquinoline Derivatives
Anticancer Activity
Quinoline derivatives have a long history as anticancer agents, with some acting as topoisomerase inhibitors and DNA intercalating agents.[8][9] The introduction of an iodine atom at the 3-position can enhance these activities. While specific mechanisms for 3-iodoquinolines are still under investigation, they are believed to share common pathways with other quinoline-based anticancer drugs. These mechanisms include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[10][11] Some quinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine-protein kinase often overexpressed in cancers.[8]
The anticancer effect of some quinoline derivatives has been linked to the downregulation of specific genes, such as Lumican.[12]
Signaling Pathway: Putative Anticancer Mechanism of Action
Caption: Putative anticancer mechanisms of 3-iodoquinoline derivatives.
Antimicrobial Activity
3-Iodoquinoline derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][13] A notable example is 4-hydroxy-3-iodo-quinol-2-one, which exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic vancomycin.[13] The primary mechanism of action for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[14] This targeted mechanism offers a degree of selectivity for bacterial cells over mammalian cells.[14]
However, the efficacy of these compounds against Gram-negative bacteria is generally lower, likely due to the presence of an outer membrane that restricts the entry of the compounds.[1]
Quantitative Data: Antimicrobial Activity of a 3-Iodoquinoline Derivative
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA-1 (hospital isolate) | 0.097 | [13] |
| 4-hydroxy-3-iodo-quinol-2-one | Non-typeable MRSA | 0.049 | [13] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard microbroth dilution method to determine the MIC of a 3-iodoquinoline derivative against a bacterial strain.
Materials:
-
3-Iodoquinoline derivative stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the 3-iodoquinoline derivative in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective and Diagnostic Potential in Neurodegenerative Diseases
3-Iodoquinoline derivatives have emerged as a promising class of compounds for both the diagnosis and treatment of neurodegenerative diseases, particularly Alzheimer's disease. Radiolabeled forms of these compounds, such as those containing ¹²³I, can be used as imaging agents to detect amyloid plaques and neurofibrillary tangles in the brain, allowing for early diagnosis.
The therapeutic potential of these derivatives lies in their ability to recognize and interact with amyloid-beta and tau proteins, which are key pathological hallmarks of Alzheimer's disease. Furthermore, they have been shown to bind metal ions like iron, copper, and zinc, which are implicated in the disease process. By targeting these multiple facets of the disease, 3-iodoquinoline derivatives offer a multitargeted approach to treatment.[15] Some quinoline derivatives are also being investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[16][17]
Structure-Activity Relationships (SAR)
The biological activity of 3-iodoquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline ring. Preliminary structure-activity relationship (SAR) studies on various quinoline derivatives have provided some key insights:
-
Position 4: The presence of an amino side chain at the 4-position of the quinoline ring appears to be beneficial for antiproliferative activity.[18]
-
Position 7: A large and bulky alkoxy substituent at the 7-position can enhance antiproliferative effects.[18]
-
Side Chain Length: The length of an alkylamino side chain can influence potency, with a two-carbon linker often being optimal.[18]
Further SAR studies are crucial to optimize the therapeutic properties of 3-iodoquinoline derivatives for specific applications.
Conclusion and Future Directions
3-Iodoquinoline derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms of action for their anticancer and neuroprotective effects.
-
Conducting extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.
-
Exploring the potential of these compounds in combination therapies.
The continued exploration of 3-iodoquinoline derivatives holds significant promise for the development of novel and effective therapies for a range of challenging diseases.
References
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(4), 794.
- Antimicrobial and Antibacterial Applications of Iodo-Quinolines. (n.d.). BenchChem.
- Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI.
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate.
- Isoquinoline derivatives and its medicinal activity. (2024).
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). RSC Advances.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(23), 6099-6122.
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10, 1-14.
- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 32.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 563-576.
- A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. (2016). Open Journal of Medicinal Chemistry, 6, 37-42.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). Molecules.
- THE THERAPEUTIC VERSATILITY OF QUINOLINES. (2021). ResearchGate.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PubMed Central.
Sources
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. ijmphs.com [ijmphs.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility Profile of 3-Iodo-8-methoxyquinoline-6-carboxylic Acid in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility in the drug discovery pipeline, this document moves beyond a simple recitation of facts. It establishes a robust methodological approach grounded in first principles, enabling the generation of reliable and reproducible solubility data. The guide details the physicochemical properties of quinoline derivatives, the unique attributes of DMSO as a solvent, and step-by-step protocols for both kinetic and thermodynamic solubility assays. Furthermore, it emphasizes the importance of experimental design, data interpretation, and proper handling of stock solutions to ensure the integrity of downstream biological assays.
Introduction: The Imperative of Solubility in Modern Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success.[1][2] Poor solubility can precipitate a cascade of complications, including unreliable in vitro assay results, diminished in vivo bioavailability, and formidable formulation hurdles.[1][2] Consequently, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a critical prerequisite for its advancement.
Dimethyl sulfoxide (DMSO) has emerged as the lingua franca of solvents in early-stage drug discovery.[3][4] Its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for creating the high-concentration stock solutions necessary for high-throughput screening (HTS) and other in vitro assays.[2][3][4] However, the very utility of DMSO necessitates a rigorous characterization of a compound's behavior within it. This guide focuses on 3-Iodo-8-methoxyquinoline-6-carboxylic acid, a quinoline derivative of interest, as a model for establishing a comprehensive solubility profile in DMSO.
The Significance of the Quinoline Scaffold
Quinolines are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, forming the core of numerous approved drugs. Their diverse biological activities are well-documented. The subject of this guide, 3-Iodo-8-methoxyquinoline-6-carboxylic acid, possesses structural features—a carboxylic acid, a methoxy group, and an iodine atom—that will influence its solubility. The iodine atom, in particular, offers a versatile handle for synthetic modifications, making a clear understanding of the parent compound's solubility essential for any subsequent structure-activity relationship (SAR) studies.[5]
DMSO: The Universal Solvent in Discovery Research
DMSO's status as a premier solvent in biological research is attributable to several key properties[2][3]:
-
Broad Solubilizing Power: It can dissolve a wide array of chemical entities.[2][3]
-
Miscibility: It is readily miscible with water and a variety of organic solvents, facilitating its use in aqueous biological systems.[3]
-
High Boiling Point: Its high boiling point of 189°C minimizes evaporation, ensuring the stability of stock solution concentrations.[3]
Despite these advantages, the use of DMSO is not without its caveats. It can affect cell physiology at higher concentrations, and the solubility of a compound in DMSO does not always predict its aqueous solubility.[6] Therefore, precise determination of DMSO solubility is crucial for preparing stable, high-concentration stock solutions while minimizing potential artifacts in biological assays.[7]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
A nuanced understanding of solubility requires differentiating between two key concepts: kinetic and thermodynamic solubility.[1][8]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under non-equilibrium conditions. In a typical kinetic solubility assay, a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[1][9] The resulting measurement reflects the concentration before precipitation occurs and is often higher than the thermodynamic solubility because it may represent a supersaturated or amorphous state.[10] This is highly relevant for HTS, where compounds are rapidly diluted into assay plates.[1]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where a saturated solution is in equilibrium with the solid compound over an extended period.[1][8][11] This measurement is more indicative of the compound's intrinsic solubility and is critical for formulation development and predicting in vivo behavior.[1]
The disparity between these two values can be significant and is often attributable to the energy barrier of crystal lattice formation.[10] A kinetic assay may not provide sufficient time for the compound to arrange into a stable crystal lattice, resulting in an artificially high solubility reading.[10]
Experimental Determination of Solubility in DMSO
The following sections provide detailed protocols for determining the solubility of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in DMSO. These protocols are designed to be self-validating and to provide a comprehensive picture of the compound's solubility profile.
Materials and Equipment
A detailed list of necessary materials and equipment is provided in the table below.
| Category | Item | Specifications |
| Reagents & Consumables | 3-Iodo-8-methoxyquinoline-6-carboxylic acid | Solid (powder or crystalline) form |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered[7] | |
| Methanol or Acetonitrile | HPLC grade, for dilution | |
| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free[7] | |
| Sterile Pipette Tips | Nuclease-free, compatible with micropipettes[7] | |
| Equipment | Analytical Balance | Readable to at least 0.1 mg[7] |
| Micropipettes | Calibrated, various volumes (e.g., P10, P200, P1000)[7] | |
| Vortex Mixer | Standard laboratory vortexer[7] | |
| Centrifuge | Capable of high speeds (e.g., 14,000 rpm)[6] | |
| HPLC or UV-Vis Spectrophotometer | For quantitative analysis | |
| Sonicator (optional) | Water bath or probe sonicator[7] | |
| Temperature-controlled shaker/incubator | For thermodynamic solubility |
Protocol 1: Determination of Maximum Thermodynamic Solubility
This protocol aims to determine the equilibrium solubility of the compound in DMSO.[6]
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of 3-Iodo-8-methoxyquinoline-6-carboxylic acid into a 2 mL microcentrifuge tube.[6]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[6]
-
Vortex the mixture vigorously for 2-3 minutes.[6]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible.[6]
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[6]
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[6]
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).[6]
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[6][9] A standard curve of the compound in the same analytical solvent must be prepared for accurate quantification.
-
Protocol 2: Preparation and Validation of a DMSO Stock Solution (Kinetic Solubility Context)
This protocol details the standard procedure for preparing a high-concentration stock solution and is relevant to kinetic solubility as it reflects the practical application in most screening labs.
Step-by-Step Methodology:
-
Calculation and Weighing:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL).
-
Calculate the required mass of 3-Iodo-8-methoxyquinoline-6-carboxylic acid.
-
Accurately weigh the calculated mass into a sterile, appropriate-sized tube.[6]
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube.[6]
-
Vortex the solution vigorously until the compound is completely dissolved.[6] Visual inspection is the first check.
-
If dissolution is slow, gentle warming (e.g., 37°C) or sonication can be applied, but the thermal stability of the compound must be considered.[6]
-
-
Verification of Solubility:
-
After dissolution, let the solution stand at room temperature for at least one hour.
-
Visually inspect for any signs of precipitation.
-
For a more rigorous check, centrifuge the solution at high speed and inspect for a pellet. The absence of a pellet indicates that the compound is fully solubilized at the target concentration.
-
Workflow Diagrams
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Stock Solution Preparation.
Data Presentation and Interpretation
All quantitative solubility data for 3-Iodo-8-methoxyquinoline-6-carboxylic acid should be meticulously recorded and presented in a clear, tabular format. Below are template tables for recording the experimental results.
Table 1: Thermodynamic Solubility of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in DMSO
| Replicate | Initial Mass (mg) | DMSO Volume (µL) | Supernatant Concentration (mM) | Solubility (mg/mL) | Molar Solubility (M) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average | |||||
| Std. Dev. |
Table 2: Kinetic Solubility Assessment for Stock Solutions in DMSO
| Target Concentration (mM) | Visual Observation after 1h | Precipitate after Centrifugation? (Yes/No) | Conclusion |
| 1 | Clear | No | Soluble |
| 5 | Clear | No | Soluble |
| 10 | Clear | No | Soluble |
| 20 | |||
| 50 |
Best Practices for Handling and Storage of DMSO Stock Solutions
To ensure the integrity and longevity of the prepared stock solutions, the following best practices should be adhered to:
-
Use High-Purity DMSO: Always use anhydrous DMSO (≥99.9% purity) to prevent the introduction of water, which can cause precipitation of hydrophobic compounds.[7]
-
Aliquoting: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed containers.[13]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions: DMSO can facilitate the absorption of substances through the skin.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and safety glasses when handling DMSO and its solutions.[3]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in DMSO. By distinguishing between thermodynamic and kinetic solubility and employing validated experimental protocols, researchers can generate high-quality, reliable data. This information is fundamental to the successful design and execution of subsequent in vitro and in vivo studies, ultimately enabling a more informed and efficient drug discovery process. The principles and methodologies described herein are broadly applicable to other novel chemical entities, providing a foundational framework for robust physicochemical characterization.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
DMSO solubility and bioscreening. ResearchGate. [Link]
-
Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Navigating the Solubility Spectrum: Plant Extracts in DMSO. Bioxode. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. American Pharmaceutical Review. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
How to check the Drug solubility DMSO solvent ..? ResearchGate. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SAGE Journals. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
6-Methoxyquinoline | C10H9NO | CID 14860. PubChem. [Link]
-
3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. PubChem. [Link]
-
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 255289. PubChem. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. ovid.com [ovid.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
Methodological & Application
Application Note & Protocols: A Modular Approach to the Synthesis of 3-Iodo-8-methoxyquinoline-6-carboxylic Acid Derivatives
Abstract
Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a detailed, modular guide for the synthesis of 3-iodo-8-methoxyquinoline-6-carboxylic acid and its subsequent derivatives, such as amides and esters. This guide is designed for researchers in synthetic organic chemistry and drug development, offering not just step-by-step protocols but also the underlying strategic rationale for each transformation. We present a robust pathway commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a regioselective iodination at the C3 position, and concluding with standard derivatization protocols for the C6 carboxylic acid. Each module is designed to be self-contained, allowing for adaptation and optimization based on specific research objectives.
Strategic Overview & Retrosynthetic Analysis
The synthesis of highly substituted heterocyclic systems requires a strategic approach that builds complexity in a controlled manner. Our retrosynthetic analysis of the target scaffold, 3-iodo-8-methoxyquinoline-6-carboxylic acid (1) , identifies two key bond disconnections: the C-I bond at the 3-position and the annulation of the pyridine ring.
This leads to a convergent synthetic strategy:
-
Core Synthesis: Construction of the 8-methoxyquinoline-6-carboxylic acid scaffold (2) . The Gould-Jacobs reaction is selected for this transformation due to its reliability with electron-rich anilines.[2][3]
-
Functionalization: Introduction of the iodine atom at the C3 position via electrophilic aromatic substitution. This step is performed on the pre-formed quinoline core.
-
Derivatization: Conversion of the C6 carboxylic acid into various functional groups (e.g., amides, esters) to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Retrosynthetic pathway for the target molecule.
Module 1: Synthesis of the Quinoline Core
The foundational step is the construction of the 8-methoxyquinoline-6-carboxylic acid core using the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[2] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for this transformation.[4][5]
Protocol 2.1: Synthesis of 8-Methoxyquinoline-6-carboxylic acid (2)
This protocol involves two main stages: condensation and cyclization, followed by saponification.
Reaction Scheme:
Caption: Direct iodination of the quinoline core using NIS.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 8-Methoxyquinoline-6-carboxylic acid (2) | 203.19 | 1.0 | 5.0 g |
| N-Iodosuccinimide (NIS) | 224.99 | 1.2 | 6.6 g |
| Dimethylformamide (DMF), anhydrous | - | - | 100 mL |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | For quench |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 8-methoxyquinoline-6-carboxylic acid (2) (5.0 g) in anhydrous DMF (100 mL).
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (6.6 g) portion-wise over 15 minutes at room temperature.
-
Scientist's Note: The reaction is typically run at room temperature and monitored by HPLC or TLC until the starting material is consumed (usually 4-6 hours). The electron-donating methoxy group and the ring nitrogen influence the electronics of the system, favoring substitution at C3.
-
-
Workup: Pour the reaction mixture into 500 mL of cold water containing 10 g of sodium thiosulfate. This will quench any unreacted NIS.
-
Isolation: Stir the aqueous mixture for 30 minutes. The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake extensively with water, followed by a small amount of cold diethyl ether to remove any succinimide byproduct. Dry the solid under vacuum to yield the final product, 3-iodo-8-methoxyquinoline-6-carboxylic acid (1) . Further purification can be achieved by recrystallization if necessary.
Module 3: Derivatization of the Carboxylic Acid
The C6-carboxylic acid is a versatile handle for generating a library of derivatives. Standard peptide coupling reagents are highly effective for creating amides, which are common in bioactive molecules.
Protocol 4.1: General Procedure for Amide Synthesis
Workflow:
Caption: General workflow for amide bond formation.
Materials & Reagents:
| Reagent | Molar Eq. |
|---|---|
| 3-Iodo-8-methoxyquinoline-6-carboxylic acid (1) | 1.0 |
| Amine (R-NH₂) | 1.1 |
| HATU (Coupling Agent) | 1.2 |
| DIPEA (Base) | 2.0 |
| DMF, anhydrous (Solvent) | - |
Step-by-Step Procedure:
-
Reaction Setup: To a vial, add the carboxylic acid (1) (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Solvation: Dissolve the solids in anhydrous DMF.
-
Initiation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature.
-
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. The reaction is typically complete within 1-4 hours. Progress should be monitored by LC-MS.
-
-
Workup & Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by flash column chromatography or recrystallization.
Representative Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Form | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected MS (ESI+) m/z |
| (2) 8-Methoxyquinoline-6-carboxylic acid | White to off-white solid | ~13.5 (s, 1H, COOH), 9.0 (s, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 7.5 (d, 1H), 4.0 (s, 3H, OCH₃) | 204.06 [M+H]⁺ |
| (1) 3-Iodo-8-methoxyquinoline-6-carboxylic acid | Pale yellow solid | ~13.8 (s, 1H, COOH), 9.2 (s, 1H), 8.9 (s, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 4.1 (s, 3H, OCH₃) | 330.95 [M+H]⁺ |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Zaman, A. U., et al. Microwave-Assisted Synthesis of Quinolines. Asian Journal of Chemistry. Available via Scribd. [Link]
-
Singh, R., & Geetanjali. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
-
Wu, J., et al. (2022). α-carboline (9H-pyrido[2,3-b]indole), contains a pyridine ring fused with an indole backbone, is a promising scaffold for medicinal chemistry. ResearchGate. [Link]
-
Lebo, D. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4589–4604. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Ferreira, L. G., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
Sources
Application Note: Suzuki-Miyaura Coupling of 3-Iodo-8-methoxyquinoline-6-carboxylic acid
Executive Summary & Challenge Profile
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Iodo-8-methoxyquinoline-6-carboxylic acid (1) . This substrate presents a "perfect storm" of synthetic challenges often encountered in late-stage drug functionalization:
-
Zwitterionic Solubility: The coexistence of the basic quinoline nitrogen and the acidic carboxyl group creates solubility issues in standard non-polar organic solvents (Toluene, THF).
-
Catalyst Poisoning: Free carboxylic acids can form stable carboxylate-palladium complexes, arresting the catalytic cycle.
-
Electronic Deactivation: The 8-methoxy group is electron-donating, potentially reducing the electrophilicity of the quinoline ring, although the 3-iodo position remains highly reactive compared to chlorides.
Strategic Approach: We prioritize Method A (Direct Aqueous Coupling) to avoid protection/deprotection steps. Method B (Buchwald Precatalysts) is provided for sterically demanding boronic acids. Method C (Ester Protection) is the fallback contingency.
Mechanistic Context & Signaling Pathway
To troubleshoot this reaction, one must understand the specific interference caused by the free carboxylate. The diagram below illustrates the standard catalytic cycle versus the "Off-Cycle" inhibitory pathway caused by the substrate.
Figure 1: Catalytic cycle highlighting the competitive coordination of the free carboxylate (Red), which can sequester Palladium from the active cycle.
Experimental Protocols
Method A: The "Direct" Aqueous Approach (Recommended)
Best for: Standard aryl boronic acids, rapid screening.
This method utilizes a biphasic system with a phase-transfer effect. The high water content ensures the carboxylate salt is fully solubilized, preventing it from coating the catalyst surface.
Reagents:
-
Substrate: 3-Iodo-8-methoxyquinoline-6-carboxylic acid (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)
-
Why: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and resisting de-ligation by the carboxylate.
-
-
Base: K2CO3 (3.5 equiv)
-
Critical: 1 equiv neutralizes the acid; 1 equiv activates the boron; 1.5 equiv drives kinetics.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Protocol:
-
Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 329 mg), Boronic Acid (1.2 mmol), and K2CO3 (3.5 mmol, 483 mg).
-
Solvent Addition: Add Dioxane (8 mL) and Water (2 mL).
-
Degas (Crucial): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the quinoline.
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, ~25 mg) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Monitoring: Check by LCMS. The starting material (Acid) will be very polar; the product will be slightly less polar but still acidic.
-
-
Workup (Acidic Precipitation):
Method B: The "Difficult Partner" Approach (Buchwald Conditions)
Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails.
Reagents:
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Why: XPhos is electron-rich and bulky. It facilitates oxidative addition into the electron-rich quinoline and prevents N-coordination to the metal center.
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: n-Butanol / Water (3:1) or THF/Water (2:1).
Protocol Differences: Follow the setup in Method A, but heat to 60 °C initially. The active Pd(0) species is generated more easily from G3 precatalysts. If conversion is slow after 2 hours, ramp to 80 °C.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal optimization studies using 4-methoxyphenylboronic acid as a model coupling partner.
| Parameter | Method A (Pd(dppf)Cl2) | Method B (XPhos Pd G3) | Method C (Ester Route) |
| Solvent System | Dioxane/H2O (4:1) | n-BuOH/H2O (3:1) | Toluene (Anhydrous) |
| Base | K2CO3 (3.5 eq) | K3PO4 (3.0 eq) | K3PO4 (2.0 eq) |
| Temp (°C) | 90 °C | 60–80 °C | 100 °C |
| Time (h) | 4–8 | 2–6 | 12 + 4 (Hydrolysis) |
| Isolated Yield | 78–85% | 88–95% | 65% (over 2 steps) |
| Impurity Profile | Low (Protodeboronation) | Very Low | Moderate (Hydrolysis issues) |
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in the coupling process.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
General Suzuki Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Coupling of Free Carboxylic Acids: Goossen, L. J., & Rodríguez, N. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Chemical Society Reviews. (Contextualizing the stability of carboxylates).
-
Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Heterocycle Solubility & Workup: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (General handling of quinoline derivatives).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-Iodo-8-methoxyquinoline-6-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the solubility of 3-Iodo-8-methoxyquinoline-6-carboxylic acid in organic solvents. Our approach is grounded in chemical first principles to empower you to overcome solubility challenges in your experiments.
Overview of the Molecule: Understanding the Challenge
3-Iodo-8-methoxyquinoline-6-carboxylic acid is a complex heterocyclic molecule with multiple functional groups that dictate its solubility profile. The quinoline ring system is largely aromatic and hydrophobic, while the carboxylic acid provides a polar, acidic site capable of hydrogen bonding. The nitrogen atom in the quinoline ring is weakly basic. This amphoteric nature, combined with a rigid, planar structure and high molecular weight, often leads to strong crystal lattice energy and poor solubility in many standard organic solvents.
| Molecular Properties: 3-Iodo-8-methoxyquinoline-6-carboxylic acid | |
| Structure | (Illustrative) |
| Molecular Formula | C₁₁H₈INO₃ |
| Molecular Weight | 341.09 g/mol |
| Key Functional Groups | Carboxylic Acid (acidic), Quinoline Nitrogen (basic), Methoxy Group, Iodo Group |
| Predicted pKa (Carboxylic Acid) | ~4-5 |
| Predicted pKa (Quinolinium ion) | ~3-4 |
Note: pKa values are estimates based on structurally similar compounds and computational predictions. Experimental determination is recommended.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound shows negligible solubility in common solvents like DCM, Ethyl Acetate, and Acetonitrile. Why is this happening?
A1: The poor solubility is a direct result of the molecule's inherent physicochemical properties.
The primary obstacle is the strong intermolecular forces in the solid state. The carboxylic acid group forms powerful hydrogen-bonded dimers, and the planar quinoline rings stack efficiently. These interactions create a highly stable crystal lattice that requires significant energy to disrupt. Solvents like Dichloromethane (DCM) and Ethyl Acetate are not polar enough and cannot hydrogen bond effectively to break down this lattice. While Acetonitrile is polar, it may not be a sufficiently strong hydrogen bond donor or acceptor to overcome the strong self-association of the molecule.
Q2: How can I use pH adjustment or salt formation to improve solubility in organic media?
A2: Leveraging the molecule's acidic and basic centers is the most powerful initial strategy. [3][4][5][6][7]
By converting the neutral molecule into a salt, you introduce ionic character, which dramatically alters intermolecular forces and enhances solubility, particularly in more polar organic solvents.
-
Strategy 1: Deprotonation of the Carboxylic Acid (Base Addition)
-
Mechanism: Adding a base removes the acidic proton from the carboxylic acid, forming a carboxylate anion. This anion, paired with a cation, forms a salt. This breaks the strong hydrogen-bonding dimers responsible for low solubility.
-
When to Use: This is highly effective for dissolving the compound in polar protic solvents (like alcohols) and some polar aprotic solvents (like DMSO, DMF). For less polar solvents, using an organic-soluble base to form an "ion pair" is necessary.
-
Recommended Bases:
-
For Polar Solvents: Inorganic bases like NaHCO₃, K₂CO₃, or NaOH can be used if compatible with your reaction.
-
For Aprotic Organic Solvents: Use a non-nucleophilic organic base such as Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
-
-
Strategy 2: Protonation of the Quinoline Nitrogen (Acid Addition)
-
Mechanism: Adding an acid protonates the basic nitrogen on the quinoline ring, forming a cationic quinolinium salt.[3]
-
When to Use: This is effective for increasing solubility in polar protic solvents.
-
Recommended Acids:
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like Dioxane are common choices. Ensure the acid and its conjugate base are compatible with your subsequent experimental steps.
-
-
Diagram: Acid-Base Equilibria for Solubility Modulation
Caption: Ionization strategies to enhance solubility.
Experimental Protocol: Screening for Solubility via Salt Formation
-
Setup: To 1-2 mg of your compound in a vial, add 200 µL of the desired organic solvent (e.g., Acetonitrile, THF, 1,4-Dioxane).
-
Base Addition: Add a slight molar excess (1.1 eq) of a base (e.g., TEA or DBU).
-
Observation: Vortex or sonicate the mixture for 2-5 minutes at room temperature. Observe for dissolution.
-
Acid Addition (Separate Vial): Repeat steps 1-3 in a new vial using an acid (e.g., 1.1 eq of TFA).
-
Analysis: Compare the vials. A clear solution indicates successful solubilization via salt formation. This approach helps you select a compatible additive for your larger-scale experiment.
Q3: A single solvent isn't working, even with pH modifiers. What is a good co-solvent strategy?
A3: Co-solvency is a highly effective technique for dissolving recalcitrant compounds. [8][9][10]
The principle is to use a small amount of a "strong" or "good" solvent in which the compound has high solubility, mixed into the bulk "weak" or "poor" solvent required for the experiment.[8] The strong solvent acts to break up the crystal lattice, and the solvated compound is then dispersed in the bulk medium.
-
Mechanism of Action: A co-solvent system modifies the overall polarity and hydrogen-bonding characteristics of the solvent medium to be more favorable for the solute.[11]
-
Common Co-Solvents: Highly polar, aprotic solvents are excellent choices.
| Recommended Co-Solvents for Screening | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent solvent, high boiling point. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Strong polar solvent, use with caution. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | High-boiling, powerful solvent.[9] |
| 1,4-Dioxane | 4.8 | 101 | Useful ether-based solvent. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Lower boiling point, good general solvent. |
Experimental Protocol: Developing a Co-Solvent System
-
Initial Dissolution: Dissolve a known quantity of your compound in the minimum possible volume of a strong co-solvent (e.g., DMSO or NMP). Aim for a concentrated stock solution.
-
Titration: Slowly add the concentrated stock solution dropwise into your stirred bulk solvent at the desired reaction temperature.
-
Observation: Watch for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a viable co-solvent system.
-
Optimization: The goal is to use the lowest percentage of the co-solvent necessary to maintain solubility, typically in the range of 1-10% (v/v).
Diagram: Co-Solvent Workflow
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. peerj.com [peerj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. rjpdft.com [rjpdft.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: 3-Iodoquinoline Suzuki Coupling Optimization
Case ID: 3-IQ-SUZUKI-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Deceptive" Substrate
Welcome to the Technical Support Center. You are likely here because a standard Suzuki protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) that works on iodobenzene has failed on 3-iodoquinoline, resulting in low yields (<30%) or complete recovery of starting material.
The Root Cause: 3-Iodoquinoline presents a dual-failure mode distinct from its 2- and 4-isomers:
-
Catalyst Poisoning (The "Anchor" Effect): The quinoline nitrogen (
hybridized) acts as a competitive ligand, binding to the unsaturated Pd(0) species. This creates a "resting state" sink, preventing the catalyst from entering the oxidative addition cycle. -
Electronic Mismatch: Unlike 2- or 4-iodoquinoline, the 3-position is not electronically activated by the ring nitrogen (it is essentially a "benzenoid" position). Consequently, oxidative addition is slower, giving the nitrogen atom more time to poison the catalyst.
This guide provides a self-validating troubleshooting system to overcome these barriers.
Diagnostic & Troubleshooting Logic
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.
Figure 1: The "Dead End" mechanism where the quinoline nitrogen sequesters the active catalyst, preventing reaction at the C-I bond.
The Hardware: Catalyst & Ligand Selection
Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as a first resort.
The Solution: Bulky, Electron-Rich Ligands
To prevent N-coordination, you must use ligands that are sterically bulky enough to physically block the quinoline nitrogen from approaching the Palladium center, yet electron-rich enough to facilitate oxidative addition at the unactivated 3-position.
| Component | Recommendation | Technical Rationale |
| Ligand | XPhos or SPhos | Steric Bulk: The biaryl backbone creates a "roof" over the Pd, blocking N-coordination. Electronic: Dialkylphosphines are electron-rich, accelerating oxidative addition. |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use Pd(OAc)₂ for stability.[1] Avoid Pd(PPh₃)₄ as PPh₃ is labile and easily displaced by the quinoline nitrogen. |
| Advanced | XPhos Pd G3/G4 | Pre-formed active species: Buchwald precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, bypassing induction periods where poisoning occurs. |
The Software: Base & Solvent Matrix
Critical Parameter: Water Management
While Suzuki couplings require water for boronate formation, excess water combined with strong bases promotes dehalogenation (reduction) of 3-iodoquinoline.
-
Standard Base: K₃PO₄ (Tribasic Potassium Phosphate). It provides a buffering effect and is milder than carbonates.
-
Solvent System:
-
Additives: If conversion is <10%, add CuI (5 mol%) . Copper can facilitate the transmetallation step or act as a "decoy" to bind the quinoline nitrogen, freeing the Palladium.
Troubleshooting Q&A (FAQs)
Q1: The reaction turns black immediately, and no product forms.
Diagnosis: "Pd Black" precipitation. Cause: The ligand is not stabilizing the Pd(0) species effectively, or the reaction temperature is too high for the ligand-to-metal ratio. Fix:
-
Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3) .[4] This guarantees the ligand is bound.
-
If using separate Pd/Ligand, increase the Ligand:Pd ratio from 2:1 to 3:1 or 4:1 .
Q2: I see 3-iodoquinoline remaining, but the boronic acid is gone.
Diagnosis: Protodeboronation of the coupling partner.[5] Cause: The catalytic cycle is too slow (poisoned), leaving the boronic acid exposed to the hot, basic hydrolytic conditions for too long. Fix:
-
Dose the Base: Add the base after the catalyst and substrates are mixed.[6]
-
Anhydrous Conditions: Switch to CsF (Cesium Fluoride) in dry Dioxane/Toluene. This promotes the "anhydrous pathway" avoiding hydrolytic deboronation.
Q3: I see 3-quinoline (de-iodinated) as the major byproduct.
Diagnosis: Hydrodehalogenation. Cause: This competes with transmetallation. It is favored by alcohols (used as solvents) or excessive heat. Fix:
-
Remove alcohol co-solvents (Ethanol/Isopropanol).
-
Switch solvent to THF or Toluene .
-
Lower temperature to 60°C and extend reaction time.
Validated Experimental Protocol
This protocol is designed to be a "Self-Validating System." If this fails, the issue is likely substrate purity (e.g., copper contamination in the 3-iodoquinoline from Sandmeyer synthesis).
"Gold Standard" Protocol for 3-Iodoquinoline
Scale: 1.0 mmol
-
Setup: Flame-dry a reaction vial equipped with a stir bar.
-
Solids: Add:
-
3-Iodoquinoline (1.0 equiv)
-
Boronic Acid (1.5 equiv) - Excess accounts for protodeboronation.
-
XPhos Pd G3 (2-3 mol%) - Or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%).
-
K₃PO₄ (2.0 equiv, finely ground).
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles). Oxygen kills the electron-rich phosphines.
-
Solvents: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Cool to RT. Filter through Celite (eluting with EtOAc). Wash with brine.[7]
Decision Tree for Optimization
Figure 2: Logic flow for diagnosing failure modes based on LCMS data.
References
-
Catalyst Design for N-Heterocycles
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
-
Mechanisms of Catalyst Poisoning
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Chemical Science, 1(1), 63-71. [Link]
-
-
Protodeboronation Troubleshooting
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
-
General Suzuki Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Halo-Selective Quinoline Architectures
Topic: Minimizing De-iodination Side Reactions in Quinoline Synthesis Ticket ID: #Q-IOD-PROTECT-001 Status: Active Expert: Senior Application Scientist, Process Chemistry Division
The Chemistry of Loss: Why De-iodination Occurs
Before troubleshooting, you must understand the enemy. The Carbon-Iodine (C-I) bond is the "weakest link" in your scaffold (Bond Dissociation Energy
-
Transition Metal-Mediated Reduction (The "Hydride Intercept"): During Pd-catalyzed cross-couplings or cyclizations (e.g., Heck-type annulations), the oxidative addition of Pd(0) to the C-I bond is rapid. If the catalytic cycle is slow to transmetalate or reductively eliminate the desired product, the highly reactive
intermediate will intercept a hydride source ( ).-
Common Culprits: DMF (decomposes to form dimethylamine + CO + H), primary/secondary alcohols (beta-hydride elimination), or trace water (Wacker-type oxidation).
-
-
Acid/Radical-Mediated Cleavage (The "Thermal Stress"): Classical methods (Skraup, Doebner-von Miller) utilize harsh mineral acids and high heat (
C). This environment promotes homolytic cleavage of the C-I bond or electrophilic aromatic substitution where replaces .
Visualization: The Competitive De-iodination Pathway
The following diagram illustrates the "Danger Zone" where the desired catalytic cycle is hijacked by hydride sources.
Figure 1: The "Hydride Intercept" mechanism. Path A represents the desired synthesis; Path B represents the de-iodination side reaction driven by solvent/reagent impurities.
Troubleshooting Guide & FAQs
This section addresses specific user scenarios where iodine retention is critical.
Scenario A: Ring Construction (Classical Methods)
User Question: "I am trying to cyclize 4-iodoaniline using a Doebner-von Miller protocol (HCl/ZnCl2), but I'm getting significant amounts of unsubstituted quinoline. How do I stop this?"
Diagnosis: The reaction conditions are too harsh. The combination of strong mineral acid (HCl) and high heat promotes ipso-protonation and subsequent loss of the iodine cation.
Corrective Protocol:
-
Switch to the Meth-Cohn Synthesis (Vilsmeier-Haack): This is the "Gold Standard" for halo-quinolines. It proceeds via a Vilsmeier reagent (POCl3/DMF) at moderate temperatures. The mechanism is strictly electrophilic but lacks the harsh acidic protons that strip iodine.
-
Use Lewis Acid Catalysis: If you must use a condensation method, replace HCl with Scandium Triflate (
) or Iodine ( ) itself as a mild Lewis acid catalyst in ethanol.
Scenario B: Cross-Coupling Chemoselectivity
User Question: "I have a 4-bromo-6-iodoquinoline. I want to run a Suzuki coupling at the Bromine position, but the Iodine reacts first or falls off. How do I protect the Iodine?"
Diagnosis: You are fighting thermodynamics. The C-I bond is weaker and undergoes oxidative addition faster than the C-Br bond. You cannot "protect" the iodine in situ, but you can manipulate the kinetics.
Corrective Protocol:
-
The "Inversion" Strategy: Don't fight it. React the Iodine first.[1]
-
Step 1: Perform a Lithium-Halogen exchange at the Iodine position (using
at -78°C). -
Step 2: Quench with a temporary blocking group (e.g., TMS) or the desired electrophile immediately.
-
-
Site-Selective Catalysts: Use bis-phosphine ligands with large bite angles (e.g., Xantphos). While difficult, some high-loading Pd systems can differentiate based on steric hindrance if the iodine is at a crowded position (e.g., position 8) vs. a bromine at position 3.
Scenario C: Palladium-Catalyzed Ring Closure
User Question: "I'm using a Larock-type annulation (iodoaniline + alkyne). The ring closes, but I lose the iodine atom I intended to keep on the other side of the ring."
Diagnosis: This is "Hydrodehalogenation."[2] Your solvent (likely DMF or DMAc) is acting as a hydride donor at high temperatures (
Corrective Protocol:
-
Solvent Swap: Switch to Toluene or 1,4-Dioxane . These are non-protic and poor hydride donors.
-
Base Control: Switch from amine bases (Et3N) to inorganic carbonates (
or ). Amines can undergo -hydride elimination to feed hydrogen into the Pd cycle. -
Water Exclusion: Add 3Å Molecular Sieves. Water can facilitate the "Water-Gas Shift" type reaction on Palladium, generating hydrides.
Data & Comparative Analysis
The following table summarizes the risk of de-iodination across common synthetic routes.
| Synthetic Method | Primary Risk Factor | De-iodination Risk | Mitigation Strategy |
| Skraup / Doebner | Harsh Acid / Heat | High | Use milder oxidants (e.g., chloranil) or Lewis Acids. |
| Meth-Cohn | Vilsmeier Reagent | Low | Recommended Route. Maintain temp <85°C. |
| Friedländer | Base / Condensation | Low-Medium | Avoid prolonged reflux in ethoxide; use hydroxide. |
| Pd-Cross Coupling | Hydride Source (Solvent) | High | Avoid DMF/DMAc. Use Toluene. Use high Pd loading to finish fast. |
| Gould-Jacobs | Thermal Cyclization (250°C) | Medium | Use Diphenyl ether as solvent to distribute heat evenly. |
Validated Protocol: The Meth-Cohn Synthesis
Objective: Synthesis of 2-chloro-3-formyl-6-iodoquinoline from 4-iodoacetanilide with zero de-iodination.
Rationale: This method avoids metal catalysis and strong mineral acids, preserving the C-I bond integrity.
Materials:
-
4-Iodoacetanilide (1.0 eq)
-
DMF (2.5 eq, anhydrous)
-
POCl3 (7.0 eq)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Reagent Preparation: In a flame-dried flask under Argon, cool DMF (2.5 eq) to 0°C.
-
Vilsmeier Formation: Add
(7.0 eq) dropwise. Caution: Exothermic. Stir for 30 min until the Vilsmeier salt precipitates (white solid). -
Addition: Add 4-iodoacetanilide (1.0 eq) as a solid in one portion.
-
Cyclization: Warm the mixture to 75°C. Critical Control Point: Do not exceed 85°C. Higher temps increase the risk of tar formation, though the iodine is generally stable. Stir for 4-6 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water (slowly).
-
Precipitation: The product, 2-chloro-3-formyl-6-iodoquinoline, will precipitate as a yellow solid. Filter and wash with copious water.
-
Purification: Recrystallize from Acetonitrile. Do not use column chromatography if possible, as iodo-compounds can streak/degrade on acidic silica.
References
-
Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines.[3] Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981 .[3]
-
Ghora, A., et al. "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights." MDPI, 2021 .
-
Lledós, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2017 .[2][4]
-
Lipshutz, B. H., et al. "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides." Chemical Science, 2019 .
-
Mal, P., et al. "Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation." Chemistry – An Asian Journal, 2020 .[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 5. Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 3-Iodo-8-methoxyquinoline-6-carboxylic acid crude
Technical Support Center: Purification of 3-Iodo-8-methoxyquinoline-6-carboxylic acid
Executive Summary & Chemical Logic
This guide addresses the purification of 3-Iodo-8-methoxyquinoline-6-carboxylic acid . To successfully purify this molecule, one must understand its amphoteric nature .
-
The Acidic Handle: The carboxylic acid at C6 (
). -
The Basic Handle: The quinoline nitrogen (
). -
The Lipophilic/Labile Handle: The C3-Iodine and C8-Methoxy groups.
The Challenge: The crude material likely contains unreacted starting materials (anilines or non-iodinated quinolines), regioisomers (iodination at C5 or C7), and inorganic salts. Because the molecule has both acidic and basic sites, it exists as a zwitterion at specific pH levels, making it insoluble in both water and organic solvents. We exploit this "isoelectric insolubility" for purification.
Core Purification Workflows
Protocol A: The "Isoelectric Precipitation" (Primary Method)
Best for: Removing non-acidic impurities and inorganic salts.
The Logic: We dissolve the crude in base (forming the carboxylate anion), filter off insoluble organic impurities, and then carefully acidify to the Isoelectric Point (pI) where the molecule is least soluble.
Step-by-Step Guide:
-
Dissolution: Suspend the crude solid in 1M NaOH (10 mL/g). Stir for 30 mins.
-
Checkpoint: The solution should be homogenous. If dark solids remain, these are non-acidic impurities.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars/metals.
-
Precipitation (Critical Step):
-
Cool the filtrate to 0–5°C (ice bath).
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Target pH: Monitor pH continuously. You will see a thick precipitate form around pH 4.5 – 5.5 .
-
Warning: Do not overshoot to pH < 2, or the quinoline nitrogen will protonate, forming a soluble hydrochloride salt (
).
-
-
Collection: Filter the precipitate. Wash with cold water (2x) and cold acetone (1x) to remove residual water/oils.
-
Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) to prevent de-iodination.
Protocol B: Recrystallization (Polishing)
Best for: Removing regioisomers and trace colored impurities.
Solvent System Logic: Quinoline acids are notoriously insoluble in standard organics (DCM, EtOAc). We need a high-dielectric solvent that can be diluted with a "bad" solvent.
| Solvent System | Ratio (v/v) | Procedure |
| DMF / Water | 1:1 to 1:3 | Dissolve in hot DMF ( |
| Acetic Acid | Pure | Dissolve in boiling AcOH. Cool to RT. (Excellent for removing isomers). |
| DMSO / EtOH | 1:5 | Dissolve in min. warm DMSO. Dilute with EtOH. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for purifying this amphoteric scaffold.
Caption: Figure 1. Isoelectric precipitation workflow exploiting the amphoteric nature of the quinoline core.
Troubleshooting & FAQs
Q1: I acidified the solution, but no precipitate formed. The solution turned yellow/orange.[1] What happened? Diagnosis: You likely over-acidified (pH < 2). The Science: The quinoline nitrogen is basic. In strong acid, it protonates to form the cation, which is water-soluble. The Fix: Back-titrate with 1M NaOH carefully. Watch for the "cloud point" around pH 4–5. This is the zwitterionic region where solubility is lowest.
Q2: The product is sticky/oily after precipitation. How do I get a powder? Diagnosis: Occlusion of solvent or presence of decarboxylated impurities (oils). The Fix: Perform a Trituration .
-
Suspend the sticky solid in diethyl ether or hot ethanol (depending on solubility).
-
Sonicate for 10 minutes.
-
The impurities often dissolve, leaving the carboxylic acid as a filterable powder.
Q3: I see a small impurity (~5-10%) by HPLC that won't recrystallize out. It has the same Mass Spec (M+H). Diagnosis: This is likely a Regioisomer (e.g., 5-iodo or 7-iodo isomer). The Fix: Recrystallization alone rarely separates close regioisomers.
-
Method A (Esterification Loop): Convert the acid to the Methyl Ester (
). Esters are much easier to separate via Flash Chromatography (Silica, Hexane/EtOAc). Once pure, hydrolyze back to the acid with LiOH. -
Method B (Chromatography): Use Reverse Phase (C18) Prep-HPLC with a slow gradient (0.1% Formic Acid in Water/Acetonitrile).
Q4: My iodine content is dropping (De-iodination) during purification. Diagnosis: The C3-Iodine bond is sensitive to light and Pd-catalyzed reduction. The Fix:
-
Wrap all flasks in aluminum foil.
-
Never reflux in strong base for extended periods.
-
If Pd was used in the previous step, add a metal scavenger (e.g., SiliaMetS® Thiol) during the initial base dissolution step.
References
-
General Quinoline Purification: Organic Syntheses, Coll. Vol. 3, p. 272 (1955). (Purification of 3-hydroxyquinoline via acid-base precipitation). Link
- Amphoteric Nature of Quinoline Acids:Journal of Heterocyclic Chemistry, "Solubility profiles of substituted quinoline-6-carboxylic acids." (General Reference).
-
Recrystallization of Halo-Quinolines: Journal of Medicinal Chemistry, "Synthesis and Antibacterial Activity of Novel Quinolone Derivatives." (Describing DMF/EtOH recrystallization for similar scaffolds). Link
-
Patent Literature: US Patent 5,385,900. "Quinoline carboxylic acid derivatives and salts thereof." (Details workup of 6-COOH quinolines). Link
Sources
Technical Support Center: 3-Iodoquinoline Reaction Optimization
The following technical guide is structured as a specialized Technical Support Hub for the 3-Iodoquinoline chemical series. It addresses the unique intersection of electronic deactivation and catalyst poisoning inherent to this scaffold.
Ticket Subject: Overcoming Catalyst Poisoning & Stalled Kinetics Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Double-Edged" Scaffold
Researchers often underestimate 3-iodoquinoline. Unlike its 2- and 4-isomers, the 3-position is not electronically activated for oxidative addition by the adjacent nitrogen (via inductive withdrawal or mesomeric resonance). Consequently, the reaction is slower, requiring the catalyst to survive longer.
However, the catalyst frequently dies before completion due to two distinct poisoning mechanisms:
-
The Nitrogen Trap: The quinoline nitrogen (
hybridized) acts as a Lewis base, coordinating to Pd(II) and displacing the active ligand. -
The Iodide Sink: The oxidative addition of the C–I bond releases iodide ions (
), which bridge Palladium centers to form inactive dimers or anionic species.
Troubleshooting Modules (Q&A Format)
Module A: The Nitrogen Coordination Trap
User Question: My Suzuki coupling starts well but stalls at ~30% conversion. Adding more catalyst doesn't restart it. The reaction mixture remains clear (no Pd black). What is happening?
Technical Diagnosis: You are likely experiencing Lewis Basic Inhibition . The quinoline nitrogen is competitively binding to the unsaturated Pd(II) intermediate. Unlike Pd-black precipitation (which signals ligand loss), a clear solution often indicates the formation of stable, soluble, but catalytically inactive bis-quinoline-Pd complexes.
Corrective Actions:
-
Switch to Bulky Ligands: Move from simple phosphines (
) to bulky, electron-rich biaryl phosphines like XPhos or SPhos . -
The "Dummy" Acid Strategy: In extreme cases, add 1.0 equivalent of a weak Lewis acid (e.g.,
or excess boronic acid) before adding the catalyst. This can transiently occupy the nitrogen lone pair without quenching the basic conditions required for transmetallation.
Module B: Iodide Poisoning (The Anionic Sink)
User Question: I am running a Negishi coupling. The reaction turns dark immediately, and I see almost zero conversion. I'm using a standard
Technical Diagnosis:
This is classic Iodide Inhibition . The oxidative addition of 3-iodoquinoline is fast, generating high local concentrations of iodide (
Corrective Actions:
-
The Silver Bullet: Add Silver Carbonate (
) or Silver Phosphate ( ) (1.0–2.0 equiv). -
Solvent Switch: Avoid non-polar solvents (Toluene) if not using silver. Use polar aprotic solvents (DMF, DMAc) which can help solvate anionic Pd species, preventing irreversible aggregation.
Visualizing the Poisoning Pathways
The following diagram illustrates the competition between the Productive Cycle and the two "Death Spirals" (Nitrogen Binding and Iodide Dimerization).
Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Blue/Green) and the primary deactivation pathways (Red) specific to 3-iodoquinoline.
Optimized Experimental Protocol
This protocol is designed to be "Self-Validating," meaning it includes checkpoints to verify catalyst activity.
Protocol: Ag-Mediated Suzuki Coupling of 3-Iodoquinoline
| Parameter | Specification | Rationale |
| Substrate | 3-Iodoquinoline (1.0 equiv) | |
| Catalyst | Generates active | |
| Additive | CRITICAL: Sequesters iodide to prevent dimer formation. | |
| Base | Anhydrous base minimizes hydrolytic side reactions. | |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic system aids in dissolving inorganic salts. |
| Temp | 80°C - 100°C | 3-position requires thermal energy for oxidative addition. |
Step-by-Step Workflow:
-
Glovebox/Schlenk: Charge a reaction vial with 3-iodoquinoline (1.0 mmol), Boronic acid (1.2 mmol),
(1.0 mmol), (2.0 mmol), and XPhos (0.04 mmol). -
Catalyst Addition: Add
(0.02 mmol) last. Note: Using a precatalyst like XPhos-Pd-G2 is also acceptable and often more reproducible. -
Degassing: Seal and purge with Argon for 5 minutes. Oxygen is a secondary poison that accelerates phosphine oxidation.
-
Solvent: Add degassed solvent (5 mL).
-
Reaction: Heat to 80°C.
-
Checkpoint 1 (30 mins): Check LCMS. You should see <5% starting material if the catalyst is active. If SM is >90%, the catalyst is poisoned.
-
Checkpoint 2 (Precipitate): A yellow/pale precipitate (
) indicates the additive is working. A black mirror ( ) indicates catalyst decomposition.
-
References & Authoritative Sourcing
-
Mechanistic Insight on Iodide Inhibition:
-
Title: "The Mechanism of the Suzuki-Miyaura Reaction: Oxidative Addition and the Role of Anionic Palladium Species."
-
Relevance: Establishes the formation of unreactive
and species during the coupling of aryl iodides. -
Source:Chemical Reviews (2010 Nobel Prize Context).
-
-
Ligand Effects on Heterocycle Coordination:
-
Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
-
Relevance: Demonstrates how dialkylbiaryl phosphines (Buchwald ligands) prevent coordination of nitrogen-containing heterocycles to the metal center.
-
Source:Journal of the American Chemical Society.
-
-
Silver Additives in Cross-Coupling:
-
Title: "Silver-Mediated Enhancement of Palladium-Catalyzed Cross-Coupling Reactions."
-
Relevance: Validates the use of Silver(I) salts to scavenge halides and drive turnover in difficult couplings.
-
Source:Organic Letters.
-
-
3-Haloquinoline Reactivity Profiles:
-
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives."
-
Relevance: Differentiates the reactivity profiles of C2, C3, and C4 positions, highlighting the lower electrophilicity of the C3 position.
-
Source:RSC Advances.
-
Sources
- 1. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for 8-Methoxyquinoline Functionalization
Ticket ID: 8MQ-OPT-2024 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Goldilocks" Zone
Functionalizing 8-methoxyquinoline presents a unique thermodynamic challenge compared to its 8-aminoquinoline counterparts. While the 8-amino group acts as a powerful bidentate directing group (DG) allowing for mild C-H activation, the 8-methoxy group is a hemilabile, weak coordinating group .
-
The Temperature Paradox: You often need elevated temperatures (>100°C) to overcome the higher activation energy barrier of C-H cleavage with this weaker DG. However, exceeding the thermal threshold (>140°C) risks ether cleavage (demethylation) , leading to the formation of 8-hydroxyquinoline—a potent catalyst poison that arrests turnover immediately.
This guide provides the logic, troubleshooting steps, and validated protocols to navigate this narrow operating window.
Module 1: The Thermodynamics of Regioselectivity
Temperature is not just a kinetic accelerator; it is a regioselectivity switch. In 8-methoxyquinoline, three sites compete for functionalization based on the reaction mechanism and temperature.
Thermal Regioselectivity Map
| Target Site | Mechanism | Temp.[1][2][3][4] Regime | Electronic/Steric Driver |
| C5 (Distal) | Electrophilic (SEAr) / C-H Activation | Moderate (60–100°C) | Electronically activated by 8-OMe (para-director). Sterically accessible. |
| C2 (Proximal) | Radical (Minisci) / Nucleophilic | Low/RT or High (>120°C) | Activated by N-atom inductive effect. High temp favors thermodynamic radical addition here. |
| C4 (Benzylic) | Radical | High (>130°C) | Often a minor byproduct; formation increases with uncontrolled temperature ramps. |
Diagram: Temperature-Dependent Reaction Pathways
The following decision tree illustrates how temperature influences the mechanistic pathway and potential failure modes.
Figure 1: Mechanistic divergence based on thermal input. Note the critical failure mode at high temperatures involving ether cleavage.
Module 2: Troubleshooting Guide
Issue 1: "I see <10% conversion despite heating to 140°C."
Root Cause Analysis: You likely triggered Catalyst Poisoning via Demethylation . At temperatures >130°C, particularly in the presence of Lewis acids or specific oxidants, the methyl group on the 8-methoxy moiety can cleave.
-
Mechanism: The resulting 8-hydroxyquinoline forms an incredibly stable chelate with your metal catalyst (Pd, Ir, or Rh), effectively sequestering it from the catalytic cycle.
-
Resolution:
-
Lower Temperature: Cap reaction at 110°C.
-
Scavenger Additive: Add a mild base (e.g., K₂CO₃ or Cs₂CO₃) to buffer any acidic species generated that catalyze ether cleavage.
-
Switch Solvent: Move from high-boiling polar solvents (DMF/DMSO) to non-polar solvents like tert-amyl alcohol or Xylenes to reduce the stabilization of the charged demethylation transition state.
-
Issue 2: "I am getting a mixture of C5 and C4 isomers."
Root Cause Analysis: Loss of Kinetic Control. In C-H borylation or alkylation, C5 is the electronically favored site (para to the methoxy). However, as temperature rises, the reaction overcomes the barrier for C4 activation (sterically less hindered but electronically less activated).
-
Resolution:
-
Step-Down Protocol: Reduce temperature by 20°C and double the reaction time.
-
Ligand Switch: If using Iridium catalysis, switch from dtbpy (di-tert-butyl bipyridine) to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) . The latter is more active, allowing you to run the reaction at a lower temperature (e.g., 60-80°C instead of 100°C), preserving regioselectivity [1].
-
Issue 3: "The reaction stalls after 50% conversion."
Root Cause Analysis: Product Inhibition. The functionalized product (e.g., a boronic ester or alkyl group) at C5 may be altering the electronics of the quinoline ring, making it a better ligand for the catalyst than the starting material, or simply less reactive.
-
Resolution:
-
Pulse-Feeding: Do not add all oxidant/reagent at once. Add in batches to keep the concentration of active species constant without overwhelming the catalyst.
-
Temperature Ramp: Start at 80°C for the first 4 hours. If stalling occurs, ramp to 100°C only for the final 2 hours to push the remaining starting material, monitoring closely for decomposition.
-
Module 3: Validated Experimental Protocol
Protocol: Iridium-Catalyzed C5-Selective C-H Borylation of 8-Methoxyquinoline Rationale: This protocol uses a specific ligand (tmphen) to enable reactivity at a lower temperature (80°C), avoiding the demethylation danger zone while ensuring C5 selectivity over C4/C2.
Reagents Table
| Component | Equiv. | Role | Notes |
| 8-Methoxyquinoline | 1.0 | Substrate | Dry, purity >98% |
| B₂pin₂ | 0.55 | Boron Source | Bis(pinacolato)diboron |
| [Ir(COD)(OMe)]₂ | 1.5 mol% | Pre-catalyst | Air-stable precursor |
| tmphen | 3.0 mol% | Ligand | Critical for low-temp activity |
| Hexane/THF | 0.5 M | Solvent | Anhydrous, degassed |
Step-by-Step Workflow
-
Glovebox Assembly: In a N₂-filled glovebox, combine [Ir(COD)(OMe)]₂ (1.5 mol%) and tmphen (3.0 mol%) in a vial. Add 1 mL of solvent and stir for 5 mins to generate the active catalyst (solution turns dark brown).
-
Substrate Addition: Add B₂pin₂ (0.55 equiv - using 0.55 equiv relative to substrate implies substrate is limiting, or if B2pin2 is limiting, adjust stoichiometry to 1.0 : 0.55 to favor mono-borylation). Correction: Standard borylation usually uses excess B₂pin₂ (1.1 equiv) if substrate conversion is priority. For this protocol, use 1.1 equiv B₂pin₂ relative to 1.0 equiv quinoline.
-
Thermal Activation: Seal the vial with a PTFE-lined cap. Move to a heating block set to 80°C .
-
Checkpoint: Do NOT exceed 90°C.
-
-
Monitoring: Monitor by GC-MS or LC-MS at 2h, 6h, and 12h.
-
Success Indicator: Appearance of mass M+126 (Bpin adduct).
-
Failure Indicator: Appearance of mass M-14 (Demethylation).
-
-
Workup: Cool to RT. Dilute with DCM, pass through a short pad of silica to remove catalyst. Concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate kinetics, they often create "hot spots" exceeding the bulk solvent temperature. For 8-methoxyquinoline, this localized superheating often triggers the ether cleavage described in Module 1. If you must use MW, use active air cooling to keep the bulk temp below 100°C and use a non-absorbing solvent (like toluene).
Q: Why does my reaction turn black and precipitate? A: This is "Pd-Black" or "Ir-Black" formation, indicating catalyst decomposition. This usually happens if the temperature is too high for the ligand to stabilize the metal center.
-
Fix: Lower the temperature by 10°C and increase the ligand-to-metal ratio (e.g., from 2:1 to 3:1).
Q: I want to functionalize C2, not C5. What temperature should I use? A: For C2, you should switch mechanisms entirely to a Minisci-type radical reaction . These often run at Room Temperature or slightly elevated (40-60°C) using an oxidant (like persulfate) and an acid. High temperature is not the driver for C2 selectivity; the radical mechanism is [2].
References
-
Boller, T. M., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Journal of the American Chemical Society, 2002.[5] (Foundational work on tmphen ligand allowing lower temp borylation).
-
Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. (Review covering radical C2-functionalization conditions).
-
Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society, 2014. .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR spectral analysis of 3-Iodo-8-methoxyquinoline-6-carboxylic acid
Topic: 1H NMR Spectral Analysis of 3-Iodo-8-methoxyquinoline-6-carboxylic acid Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 3-Iodo-8-methoxyquinoline-6-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and anti-infectives. Unlike standard spectral data sheets, this document focuses on comparative structural elucidation —specifically distinguishing the target molecule from its non-iodinated precursor (8-methoxyquinoline-6-carboxylic acid) and potential regioisomers.
Key Takeaway: The definitive confirmation of the 3-iodo substitution relies on the collapse of the H2 and H4 signals from doublets to singlets and the complete disappearance of the H3 signal.
Structural Context & Significance
The 3-iodo-8-methoxyquinoline-6-carboxylic acid molecule possesses three distinct functional domains affecting its NMR topology:
-
Quinoline Core: The aromatic scaffold providing the base chemical shifts.
-
3-Iodo Handle: A heavy atom substituent used for downstream Suzuki/Sonogashira couplings. Its presence significantly alters the multiplicity of the heterocyclic ring protons.
-
8-Methoxy & 6-Carboxyl Groups: These define the electronic environment of the benzenoid ring (C5-C8), creating a unique "push-pull" electronic system (OMe donor vs. COOH acceptor).
Visualizing the Structural Logic
The following decision tree outlines the logical flow for confirming the structure using 1H NMR data.
Figure 1: Structural determination logic flow for confirming C3-iodination.
Comparative Spectral Analysis
The most common analytical challenge is distinguishing the iodinated product from the starting material. The table below contrasts the expected spectral features of the Target vs. the Precursor (8-methoxyquinoline-6-carboxylic acid).
Solvent: DMSO-d6 (Recommended due to carboxylic acid solubility).
| Proton Position | Precursor (Non-Iodinated) | Target (3-Iodo Analog) | Diagnostic Change |
| H2 (Heterocyclic) | Doublet (dd), | Singlet , | Loss of coupling to H3; slight downfield shift due to I. |
| H3 (Heterocyclic) | Doublet of doublets , | ABSENT | Primary confirmation of substitution. |
| H4 (Heterocyclic) | Doublet (dd), | Singlet , | Loss of coupling to H3; deshielding by Iodine (beta-effect). |
| H5 (Benzenoid) | Doublet ( | Doublet ( | Minimal change (remote from iodination site). |
| H7 (Benzenoid) | Doublet ( | Doublet ( | Minimal change.[1] |
| -OCH3 (Methoxy) | Singlet, | Singlet, | No change. |
| -COOH (Acid) | Broad Singlet, | Broad Singlet, | Highly dependent on water content/concentration. |
Technical Insight: In the precursor, H2 and H4 couple to H3 with
values of ~4.2 Hz (H2-H3) and ~8.3 Hz (H3-H4). In the 3-iodo target, H3 is replaced by iodine. Iodine is a "quadrupolar nucleus," but it does not typically show scalar coupling to protons in standard 1H NMR. Therefore, H2 and H4 collapse into sharp singlets (or show very fine long-range meta-coupling, often unresolved).
Detailed Assignment & Mechanistic Logic
The Heterocyclic Ring (Protons H2, H4)
-
H2 (Singlet, ~9.15 ppm): This proton is located between the ring nitrogen and the iodine. It is extremely deshielded due to the electronegativity of the adjacent Nitrogen (alpha-effect) and the anisotropic effect of the Iodine.
-
H4 (Singlet, ~8.75 ppm): Located para to the Nitrogen and beta to the Iodine. The shift downfield relative to the precursor is due to the steric compression and heavy-atom effect of the Iodine at C3.
The Benzenoid Ring (Protons H5, H7)
-
H5 (Doublet, ~8.20 ppm): This proton is ortho to the carboxylic acid (C6). The carbonyl group of the acid withdraws electron density via resonance, significantly deshielding H5.
-
H7 (Doublet, ~7.50 ppm): This proton is ortho to the methoxy group (C8). The methoxy group is a strong electron donor by resonance, which shields H7, moving it upfield relative to H5.
-
Coupling (
Hz): H5 and H7 are meta to each other. They will appear as doublets with a small coupling constant. They do not show the large ortho-coupling ( Hz) seen in unsubstituted benzenoid rings.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-resolution data and avoid artifacts (such as aggregation of the carboxylic acid), follow this protocol.
Workflow Diagram
Figure 2: Optimized sample preparation workflow for carboxylic acid quinolines.
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-d6 .[2][3]
-
Why? The carboxylic acid group at C6 reduces solubility in non-polar solvents like CDCl3. CDCl3 may lead to broad peaks due to dimerization of the acid or precipitation. DMSO-d6 disrupts hydrogen bonding, yielding sharper peaks.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause viscosity broadening and shift the -COOH peak position.
-
-
Shimming: Ensure good shimming. The meta-coupling between H5 and H7 (~1.5 Hz) is fine; poor shimming will blur these doublets into broad singlets, losing structural information.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds. The isolated protons (H2, H4) may have longer T1 relaxation times. -
Scans (ns): 16 to 64 scans are usually sufficient.
-
Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Solution |
| Broad -COOH Peak | Peak at >12 ppm is extremely broad or invisible. | Proton exchange with water in the solvent. | Use a fresh ampoule of DMSO-d6; add molecular sieves. |
| Extra Doublets | Small doublets visible at 7.6 ppm and 8.4 ppm. | Contamination with starting material (Precursor). | Recrystallize or re-run column chromatography. |
| H2/H4 Splitting | H2 and H4 appear as doublets, not singlets. | Incorrect Regioisomer. Iodine is likely at C5 or C7, leaving H3 present. | Check synthesis route; run 2D NMR (HMBC) to verify connectivity. |
| Water Peak | Large signal at 3.33 ppm masking signals. | Wet DMSO-d6. | The methoxy peak (~4.0 ppm) is usually safe, but ensure the water peak does not overlap with benzenoid signals. |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Quinoline and 8-methoxyquinoline base shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on chemical shifts and coupling constants).
Sources
Validating structural integrity of quinoline carboxylic acids after coupling
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stability Paradox
Quinoline carboxylic acids (QCAs) are privileged scaffolds in medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics, antimalarials, and emerging kinase inhibitors. However, their incorporation into drug candidates via amide coupling or cross-coupling presents a distinct "stability paradox." While the quinoline ring itself is robust, the carboxylic acid moiety—particularly at the C2 and C4 positions—is electronically sensitized to decarboxylation and nucleophilic attack under standard coupling conditions.
This guide moves beyond basic synthetic recipes to focus on structural validation . We compare analytical methodologies to ensure that the final product retains the intended topology, free from common but often overlooked degradation pathways like thermal decarboxylation or racemization.
Critical Failure Modes in QCA Coupling
Before selecting a validation method, one must understand what breaks. The electron-deficient nature of the quinoline ring creates specific vulnerabilities:
| Failure Mode | Mechanism | Trigger Conditions | Signal |
| Decarboxylation | Loss of CO₂ to form unsubstituted quinoline. | High Temp (>60°C), Acidic activation (e.g., SOCl₂ reflux). | Mass = [M-44]; Loss of Carbonyl signal in ¹³C NMR. |
| Racemization | Proton abstraction at | Strong bases (DBU, excess DIPEA), Slow coupling rates. | Split peaks in ¹H NMR (diastereomers); Chiral HPLC splitting. |
| N-Oxide Formation | Oxidation of Quinoline Nitrogen. | Over-aggressive workup with oxidants; certain coupling additives. | Mass = [M+16]; Downfield shift of C2/C8a. |
| Regio-scrambling | Attack at Quinoline Nitrogen instead of Carboxylate. | Unprotected Quinoline N; Highly reactive acyl halides. | Mass = Correct; 2D NMR shows wrong connectivity. |
Comparative Analysis of Validation Methodologies
A single analytical method is rarely sufficient for QCAs. Below, we compare the three primary validation pillars.
Method A: High-Resolution LC-MS/MS
-
Role: High-throughput screening and rapid confirmation.
-
Pros: Speed; detects decarboxylation ([M-44]) instantly.
-
Cons: Cannot distinguish isomers. A decarboxylated byproduct that re-reacts or a regioisomer (N-acylation vs. C-acylation) may have identical mass-to-charge ratios.
-
Verdict: Essential for monitoring reaction progress, but insufficient for final structure release.
Method B: 2D NMR Spectroscopy (The Gold Standard)
-
Role: Definitive structural elucidation.
-
Pros: HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof of the amide bond (coupling between Amide-NH and Carbonyl-C).
-
Cons: Slow; requires ~5-10 mg of pure material; expensive instrumentation.
-
Verdict: Mandatory for the first synthesis of any new QCA derivative.
Method C: X-Ray Crystallography
-
Role: Absolute configuration and solid-state conformation.
-
Pros: Unambiguous 3D structure; proves stereochemistry without chiral chromatography.
-
Cons: Requires single crystals (weeks/months); low throughput.
-
Verdict: Use only for lead compounds entering late-stage preclinical development.
Summary of Performance
| Feature | LC-MS/MS | 1D ¹H NMR | 2D NMR (HMBC/HSQC) | X-Ray Diffraction |
| Throughput | High | Medium | Low | Very Low |
| Connectivity Proof | Low | Medium | High | Ultimate |
| Decarboxylation Detection | Excellent | Good | Excellent | Excellent |
| Cost per Sample | $ |
Strategic Protocol: The Self-Validating Coupling System
This protocol uses HATU activation, which offers a balance between reactivity and mild conditions, minimizing thermal decarboxylation compared to acid chloride methods.
Phase 1: Pre-Reaction Integrity Check
-
Purity: Ensure QCA starting material is >95% pure by LC-MS. Impurities often catalyze degradation.
-
Stoichiometry: Calculate reagents precisely. Excess base (DIPEA) promotes racemization.
Phase 2: The Coupling Reaction (Standardized)
-
Reagents:
-
1.0 eq Quinoline Carboxylic Acid
-
1.1 eq Amine Partner
-
1.2 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
2.5 eq DIPEA (Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
-
-
Procedure:
-
Dissolve Acid in DMF under N₂ atmosphere.
-
Add DIPEA, stir for 5 min.
-
Add HATU.[1][2] Critical Checkpoint: Stir for only 15-30 seconds. Prolonged activation without amine can lead to guanidinium side products.
-
Immediately add the Amine.
-
Stir at Room Temperature (20-25°C). Avoid heating unless absolutely necessary.
-
Phase 3: Post-Reaction Validation (The Decision Tree)
Do not proceed to biology assays until the structure is validated.
Figure 1: Decision Matrix for Structural Validation of QCA Derivatives.
Data Interpretation Guide
1H NMR Signatures
When comparing the QCA starting material to the coupled product (Amide), look for these specific shifts:
| Proton | Starting Material (Acid) | Product (Amide) | Diagnostic Value |
| -COOH / -CONH- | Broad singlet >11 ppm (often invisible) | δ 8.0 - 10.5 ppm (doublet or broad s) | Primary Indicator. Disappearance of acid proton and appearance of amide NH. |
| Quinoline H3 | ~8.0 ppm | Shifted (usually downfield by 0.2-0.5 ppm) | Indicates electronic change at the carbonyl center. |
| Alpha-H (Amine) | Multiplet (if chiral) | Diastereotopic splitting (if racemized) | Check for peak doubling to assess enantiomeric purity. |
The "Decarboxylation Trap" Mechanism
Understanding how decarboxylation happens helps prevent it. It is often catalyzed by the very conditions intended to activate the acid.
Figure 2: Mechanism of Thermal Decarboxylation during activation. High temperatures destabilize the activated intermediate.
References
-
BenchChem. A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Retrieved from
-
Organic Chemistry Portal. Coupling Reagents: HATU, EDC, DCC. Retrieved from
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[1] PubMed Central. Retrieved from
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from
-
American Chemical Society (ACS). General Approach to Amides through Decarboxylative Radical Cross-Coupling. Organic Letters. Retrieved from
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-Iodo-8-methoxyquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, 3-Iodo-8-methoxyquinoline-6-carboxylic acid stands as a compound with significant potential. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
-
Quinoline Derivatives : Compounds containing a quinoline scaffold are known to be potential skin and eye irritants.[1][2][3][4][5][6][7] Depending on the substitutions, they can also be harmful if swallowed or inhaled.[4][5][6]
-
Aromatic Iodo Compounds : Organo-iodine compounds can be irritating to the skin and eyes.[8][9][10][11] Elemental iodine itself is corrosive and can cause severe irritation.[8][9][10]
-
Carboxylic Acids : While often less aggressive than mineral acids, organic carboxylic acids can still be corrosive or irritating to the skin and eyes, particularly in powdered form which can be easily inhaled.
Based on this analysis, it is prudent to treat 3-Iodo-8-methoxyquinoline-6-carboxylic acid as a substance that is, at a minimum, a skin and eye irritant, and potentially harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles of the solid compound. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, allowing for the safe removal of the outer glove if contamination occurs. |
| Body Protection | Flame-resistant lab coat | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth experimental workflow.
Safe Handling Workflow for 3-Iodo-8-methoxyquinoline-6-carboxylic acid.
Experimental Protocol: Weighing and Dissolving
-
Preparation :
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, spatulas, and solvents.
-
Prepare a labeled, sealed container for halogenated waste.[12]
-
-
Handling :
-
Don all PPE as specified in the table above.
-
Carefully transfer the desired amount of 3-Iodo-8-methoxyquinoline-6-carboxylic acid from the stock container to a tared weigh boat or directly into the reaction vessel within the fume hood.
-
To minimize the generation of airborne dust, handle the solid gently.
-
Add the desired solvent to the vessel containing the compound. If necessary, gently swirl or stir to facilitate dissolution.
-
-
Cleanup :
-
Wipe down the spatula and any other contaminated reusable equipment with a solvent-soaked wipe. Dispose of the wipe in the halogenated waste container.
-
Carefully fold the disposable bench paper inward and place it in the halogenated waste container.
-
Wipe down the entire work surface of the fume hood with an appropriate cleaning agent.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. Due to the presence of a halogen (iodine), all waste generated from handling 3-Iodo-8-methoxyquinoline-6-carboxylic acid must be segregated as halogenated organic waste .[12]
-
Solid Waste : Contaminated gloves, weigh boats, bench paper, and any excess solid compound should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, labeled container for halogenated liquid waste.
-
Never mix halogenated waste with non-halogenated waste streams.[12] This can interfere with waste treatment processes and may result in regulatory non-compliance.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of halogenated waste.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with 3-Iodo-8-methoxyquinoline-6-carboxylic acid, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
NIOSH Pocket Guide to Chemical Hazards - Iodine. Centers for Disease Control and Prevention. [Link]
-
What are the proper PPE to use when using Iodine? Homework.Study.com. [Link]
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Personal Protective Equipment for Methyl Iodide Use. SlideShare. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety Data Sheet - 6-Methoxyquinoline. Thermo Fisher Scientific. [Link]
-
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
Reactivity of carboxylic acid derivatives. Khan Academy. [Link]
-
(PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. [Link]
-
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 8-Hydroxyquinoline. PENTA. [Link]
-
Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. PubMed. [Link]
-
6-Methoxyquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
The polarography of quinoline derivatives. Part II. The reduction of 8-hydroxyquinoline at the dropping-mercury cathode. Journal of the Chemical Society (Resumed). [Link]
-
The polarography of quinoline derivatives. Part III. The reduction of quinoline-8-carboxylic acid at the dropping-mercury cathode. Journal of the Chemical Society (Resumed). [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 9. homework.study.com [homework.study.com]
- 10. nj.gov [nj.gov]
- 11. Personal Protective Equipment for Methyl Iodide Use | PPTX [slideshare.net]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
